molecular formula C11H11ClN4OS B1437858 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide CAS No. 1199215-76-3

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide

Cat. No. B1437858
CAS RN: 1199215-76-3
M. Wt: 282.75 g/mol
InChI Key: ORQDVHAEQPPZQN-UHFFFAOYSA-N
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Description

The compound “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a chlorobenzene ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution and condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system within the thiadiazole and amide groups. The electron-withdrawing nature of the chlorobenzene ring could have interesting effects on the electronic distribution within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the chlorobenzene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

Antibacterial Activity

Compounds with structures similar to “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide” have shown moderate antibacterial action against various bacterial strains such as S. aureus, E. faecalis, E. coli, and K. pneumoniae . This suggests potential applications in developing new antibacterial agents.

Antioxidant Properties

Related compounds have been investigated for their antioxidant activity . This indicates that “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide” could be explored for its capacity to neutralize free radicals, which may have implications in preventing oxidative stress-related diseases.

Antitumor Evaluation

The 1,3,4-thiadiazole moiety is known to possess cytotoxic effects against various cancer cell lines . Therefore, this compound may be valuable in cancer research for developing new chemotherapeutic agents.

Corrosion Inhibition

Compounds containing the 1,3,4-thiadiazole ring have been studied for their effectiveness as corrosion inhibitors . This suggests that “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide” could be applied in protecting metals from corrosion.

Urease Inhibitory Activity

Derivatives of 1,3,4-thiadiazole have been designed and synthesized for their urease inhibitor activities . This indicates potential applications in treating diseases related to urease enzyme activity such as urinary tract infections and gastric ulcers.

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment .

properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQDVHAEQPPZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide
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N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide
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N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide
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N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide
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N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide
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N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide

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